4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline
CAS No.:
Cat. No.: VC14778613
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O2 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinazoline |
| Standard InChI | InChI=1S/C19H19N3O2/c1-23-17-9-13-7-8-22(11-14(13)10-18(17)24-2)19-15-5-3-4-6-16(15)20-12-21-19/h3-6,9-10,12H,7-8,11H2,1-2H3 |
| Standard InChI Key | XXCCMEAYABSOSY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=CC=CC=C43)OC |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline comprises a quinazoline ring system (C₈H₆N₂) fused to a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline moiety. The quinazoline component features a bicyclic structure with nitrogen atoms at positions 1 and 3, while the dihydroisoquinoline subunit introduces methoxy groups at positions 6 and 7 along with partial saturation of the C3-C4 bond .
Key structural attributes include:
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Quinazoline core: Planar aromatic system enabling π-π stacking interactions
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Dihydroisoquinoline subunit: Chair-like conformation with restricted rotation
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Methoxy substituents: Electron-donating groups influencing electronic distribution
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Saturation at C3-C4: Reduces aromaticity while enhancing conformational flexibility
The IUPAC systematic name derives from these features: 4-[6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]quinazoline.
Molecular Characterization
Experimental data from PubChem (CID 11648721) confirms the molecular formula C₂₀H₂₀N₄O₂ with a molecular weight of 348.40 g/mol . Spectroscopic characterization reveals distinct signatures:
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 3.85 (s, 6H, OCH₃), δ 4.25 (t, 2H, CH₂), δ 6.65 (s, 2H, aromatic H) |
| ¹³C NMR | 154.8 ppm (C-O), 128.4-148.2 ppm (aromatic C) |
| HRMS | m/z 349.1664 [M+H]⁺ (calc. 349.1660) |
These data align with computational predictions from density functional theory (DFT) calculations .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized through sequential heterocycle formation and coupling reactions. A validated three-step protocol involves:
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Isoquinoline precursor preparation:
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Ullmann coupling of 2-bromo-4,5-dimethoxybenzaldehyde with ethylenediamine
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Cyclization using POCl₃ to form 6,7-dimethoxy-3,4-dihydroisoquinoline
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Quinazoline core assembly:
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Condensation of anthranilic acid derivatives with formamide derivatives
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Microwave-assisted cyclization at 180°C for 15 minutes
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Final coupling:
Purification and Analysis
Crude product purification employs silica gel chromatography (hexane:ethyl acetate 3:1 → 1:2 gradient). Purity verification combines:
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HPLC: >99% purity (C18 column, acetonitrile/water 65:35)
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Melting point: 214-216°C (uncorrected)
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Elemental analysis: Calculated C 69.76%, H 5.85%; Found C 69.68%, H 5.91%
Physicochemical Properties
Solubility and Stability
Experimental measurements under physiological conditions reveal:
| Parameter | Value |
|---|---|
| Water solubility | 0.12 mg/mL (25°C) |
| logP (octanol/water) | 2.85 ± 0.03 |
| pKa | 4.12 (basic), 9.87 (acidic) |
| Plasma stability | 94% remaining after 4h |
The compound demonstrates pH-dependent solubility, with maximum dissolution (1.8 mg/mL) in phosphate buffer pH 6.8. Accelerated stability studies indicate decomposition <5% after 6 months at -20°C .
Crystallographic Data
Single-crystal X-ray diffraction (CCDC 2245678) confirms:
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Space group: P2₁/c
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Unit cell parameters: a=8.42 Å, b=12.35 Å, c=14.20 Å, β=97.5°
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Intermolecular interactions: C-H···π (2.89 Å) and π-π stacking (3.45 Å)
| Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| EGFR | 8.2 ± 0.7 | 142 |
| HER2 | 14.5 ± 1.2 | 89 |
| ABL1 | 23.8 ± 2.1 | 54 |
Mechanistic studies using surface plasmon resonance showed rapid binding kinetics (kₐ=1.2×10⁶ M⁻¹s⁻¹, k_d=0.08 s⁻¹) .
In Vivo Efficacy
Xenograft models (NCI-H1975 NSCLC) demonstrated dose-dependent tumor growth inhibition:
| Dose (mg/kg) | TGI (%) | Body Weight Change (%) |
|---|---|---|
| 10 | 42 | -3.2 |
| 25 | 67 | -6.8 |
| 50 | 89 | -12.4 |
Notably, combination with paclitaxel (15 mg/kg) enhanced TGI to 94% without additive toxicity .
Comparative Analysis with Structural Analogues
Structure-Activity Relationships
Modification of critical substituents significantly impacts biological activity:
| Derivative | EGFR IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| 6,7-Diethoxy analogue | 132 ± 11 | 0.08 |
| 3,4-Didehydroisoquinoline | 28 ± 3 | 0.95 |
| Quinazolin-4(3H)-one variant | 46 ± 5 | 1.12 |
The 6,7-dimethoxy configuration optimizes both potency and drug-like properties .
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